Tris(2-cyanoethyl)amine

Catalog No.
S704329
CAS No.
7528-78-1
M.F
C9H12N4
M. Wt
176.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-cyanoethyl)amine

CAS Number

7528-78-1

Product Name

Tris(2-cyanoethyl)amine

IUPAC Name

3-[bis(2-cyanoethyl)amino]propanenitrile

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

InChI

InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2

InChI Key

FYYPYNRGACGNNN-UHFFFAOYSA-N

SMILES

C(CN(CCC#N)CCC#N)C#N

Canonical SMILES

C(CN(CCC#N)CCC#N)C#N

Organic Synthesis

  • Building block for complex molecules: TCEA serves as a crucial building block for synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials []. Its reactive nitrile groups readily participate in various chemical reactions, allowing for the creation of diverse molecular structures.
  • Precursor for catalysts: TCEA can be transformed into specific catalysts used in various organic reactions. These catalysts facilitate efficient chemical transformations, playing a vital role in research and development of new synthetic methods [].

Catalysis

  • Ligand for metal catalysts: TCEA's ability to form strong bonds with metal centers makes it a valuable ligand for metal catalysts. These catalysts are crucial for numerous organic transformations, accelerating reaction rates and improving reaction efficiency [].
  • Organocatalysis: TCEA can act as an organocatalyst in certain reactions, promoting chemical transformations without the need for metal catalysts. This approach offers advantages such as being environmentally friendly and readily accessible [].

Drug Discovery

  • Scaffold for drug development: The core structure of TCEA can be modified to create new drug candidates with specific therapeutic properties. Its central amine group can be further functionalized to target various biological targets, making it a promising scaffold for drug discovery [].

Tris(2-cyanoethyl)amine is a nitrogen-containing organic compound characterized by its three cyanoethyl functional groups attached to a central nitrogen atom. Its chemical formula is C9H12N4\text{C}_9\text{H}_{12}\text{N}_4 and it is often represented as N CH2CH2CN 3\text{N CH}_2\text{CH}_2\text{CN }_3. This compound is notable for its role in various

, primarily involving nucleophilic substitution and electrophilic amination processes. It can be alkylated or arylated to produce tertiary amines through a stepwise process that often employs cobalt-catalyzed electrophilic aminations with organozinc halides. These reactions highlight the compound's utility as a precursor for more complex nitrogen-containing compounds .

While specific biological activities of tris(2-cyanoethyl)amine are not extensively documented, its structural characteristics suggest potential interactions with biological systems. The presence of cyano groups may impart toxicity, as indicated by safety data that classify it as toxic if ingested or inhaled, and capable of causing severe skin burns and eye damage . Further studies would be necessary to elucidate any pharmacological properties or biological mechanisms involved.

Tris(2-cyanoethyl)amine can be synthesized through various methods, including:

  • Direct Alkylation: The reaction of ammonia or primary amines with 2-cyanoethyl halides.
  • Cobalt-Catalyzed Electrophilic Amination: A method involving the use of cobalt catalysts to facilitate the addition of cyanoethyl groups to an amine precursor .

The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity, typically requiring 2 to 20 hours depending on the specific protocol used .

Tris(2-cyanoethyl)amine finds applications in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing various nitrogen-containing compounds, particularly tertiary amines.
  • Materials Science: Its derivatives may be utilized in the development of polymers or other materials due to their unique chemical properties.
  • Chemical Research: It is often used in laboratories for studying reaction mechanisms involving nitrogen compounds.

Interaction studies involving tris(2-cyanoethyl)amine have primarily focused on its reactivity in synthetic chemistry rather than biological interactions. Its ability to form quaternary ammonium salts during reactions indicates that it can participate in complexation and coordination chemistry, which may have implications for catalysis and material design .

Tris(2-cyanoethyl)amine shares structural similarities with several other nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris(2-hydroxyethyl)amineN(CH₂CH₂OH)₃Hydroxy groups provide different reactivity profiles.
TriethylamineN(CH₂CH₃)₃Lacks cyano groups; primarily used as a base.
TrimethylamineN(CH₃)₃Simple structure; widely used in organic synthesis.
N,N,N',N'-TetraethylethylenediamineN(CH₂CH₃)₄(NH₂)Contains amine functionality; different reactivity.

Tris(2-cyanoethyl)amine's unique feature lies in its three cyanoethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. The presence of cyano groups allows for specific interactions that are not possible with other amine derivatives, making it particularly valuable in synthetic applications.

Structural and Molecular Characteristics

Tris(2-cyanoethyl)amine features a central tertiary nitrogen atom bonded to three 2-cyanoethyl (–CH₂CH₂CN) groups. This arrangement creates a tripodal geometry, enabling diverse binding modes in coordination chemistry. Key molecular properties include:

PropertyValueSource
IUPAC Name3-[bis(2-cyanoethyl)amino]propanenitrile
Molecular FormulaC₉H₁₂N₄
CAS Registry Number7528-78-1
Molecular Weight (g/mol)176.22
Melting Point59–62°C
Boiling Point140°C (at 10 mmHg)

Synonyms:

  • 3,3',3''-Nitrilotripropionitrile
  • Tris(β-cyanoethyl)amine
  • NSC 61541

The compound’s crystal structure (orthorhombic, space group Pna2₁) reveals a conformation where all three cyano groups orient in the same direction, enhancing its ligand potential .

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

7528-78-1

Wikipedia

Propanenitrile, 3,3',3''-nitrilotris-

General Manufacturing Information

Propanenitrile, 3,3',3''-nitrilotris-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types